molecular formula C24H24ClNO2 B5132005 9-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole

9-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole

Cat. No.: B5132005
M. Wt: 393.9 g/mol
InChI Key: VAFLFVPREACSJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various functionalized carbazole derivatives .

Scientific Research Applications

9-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole stands out due to its specific functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

9-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO2/c1-2-18-17-19(11-12-22(18)25)28-16-15-27-14-13-26-23-9-5-3-7-20(23)21-8-4-6-10-24(21)26/h3-12,17H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFLFVPREACSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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